5-(2-Iodophenyl)-5-oxovaleric acid

Vue d'ensemble

Description

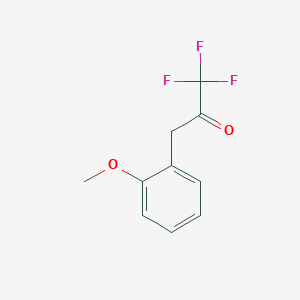

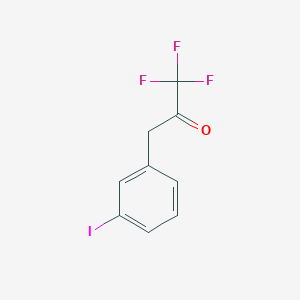

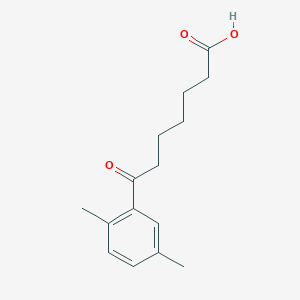

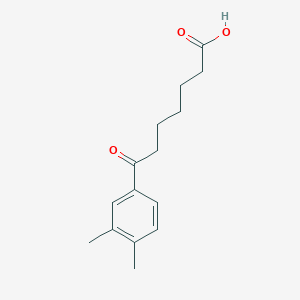

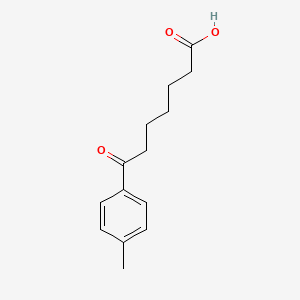

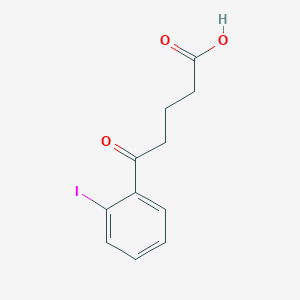

The compound “5-(2-Iodophenyl)-5-oxovaleric acid” is a carboxylic acid with an iodine atom on the phenyl group. The presence of the carboxylic acid group (-COOH) and the iodine atom on the phenyl ring could potentially make this compound useful in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the iodine atom onto the phenyl ring, followed by the formation of the carboxylic acid group. This could potentially be achieved through a series of reactions including electrophilic aromatic substitution and oxidation .Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with an iodine atom at the 2-position, and a carboxylic acid group at the 5-position .Chemical Reactions Analysis

The presence of the iodine atom on the phenyl ring could make this compound a good candidate for various types of reactions, including coupling reactions . The carboxylic acid group could also participate in reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the iodine atom and the carboxylic acid group. For example, it would likely have a relatively high molecular weight due to the iodine atom, and it would likely be polar due to the carboxylic acid group .Applications De Recherche Scientifique

Metabolic Signaling

Brown and beige adipose tissues, recognized as distinct endocrine organs, interact functionally with skeletal muscle and adipose tissue metabolism, influencing systemic energy expenditure. Metabolites like 3-methyl-2-oxovaleric acid, 5-oxoproline, and β-hydroxyisobutyric acid are key in this context. They are synthesized in browning adipocytes and affect mitochondrial oxidative energy metabolism in skeletal myocytes, modulating adiposity and energy expenditure, which has implications for obesity and diabetes treatments (Whitehead et al., 2021).

Photodynamic Therapy in Nasopharyngeal Carcinoma

The potential use of 5-aminolevulinic acid (5-ALA, 5-amino-4-oxovaleric acid) in photodynamic therapy (PDT) for treating nasopharyngeal carcinoma has been explored. This study showed that 5-ALA induced protoporphyrin IX leads to significant cell death, primarily through apoptosis, highlighting its potential as a therapeutic strategy (Betz et al., 2002).

Chemical Synthesis

In the field of chemical synthesis, 4,5-dioxovaleric acid (DOVA) has been synthesized and investigated for its nonenzymatic transamination to 5-aminolevulinic acid (ALA). This study provides insights into the chemical properties and potential applications of DOVA in synthetic chemistry (Beale et al., 1979).

Antioxidant and Anti-inflammatory Properties

Research into the properties of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) revealed its significance as a pro-inflammatory mediator. This research underscores the potential therapeutic uses of 5-oxo-ETE in treating conditions associated with oxidative stress and inflammation (Ye et al., 2017).

Biodegradation Studies

In environmental science, studies on the bacterial degradation of various compounds, including 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, have shed light on the microbial breakdown of pollutants. This research is pivotal in understanding and enhancing bioremediation processes (Catelani et al., 1973).

Biomedical Applications

The development and testing of iodinated beta-methyl-branched fatty acid analogues like iodine-125-15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP) have significant implications in biomedical imaging, particularly in assessing myocardial fatty acid uptake (Knapp et al., 1986).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(2-iodophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXUCLXJBYUZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645392 | |

| Record name | 5-(2-Iodophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Iodophenyl)-5-oxovaleric acid | |

CAS RN |

898767-52-7 | |

| Record name | 2-Iodo-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Iodophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.